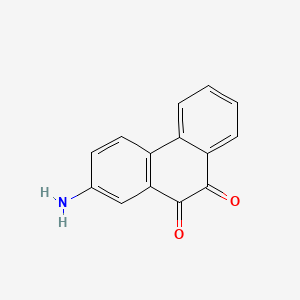

2-Aminophenanthrene-9,10-dione

Descripción general

Descripción

2-Aminophenanthrene-9,10-dione is an organic compound with the molecular formula C14H9NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a quinone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Aminophenanthrene-9,10-dione can be synthesized through several methods. One common approach involves the carbonylation of ortho-arylanilines in the presence of diazadicarboxylates as a carbonyl source and oxygen as an oxidant . Another method includes the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2-Aminophenanthrene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and other oxidants.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthrene compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective and Antidepressant Properties

Recent studies have highlighted the neuroprotective effects of derivatives of 2-aminophenanthrene-9,10-dione. Research indicates that these compounds can inhibit monoamine oxidase (MAO) enzymes, which are implicated in depression and neurodegenerative diseases such as Alzheimer's and Parkinson's. Specifically, amino-anthracene derivatives have shown promise as powerful neuroprotective agents, suggesting potential therapeutic applications in treating mood disorders and neurodegeneration .

| Property | Amino-Anthracene Derivative | Effect |

|---|---|---|

| MAO-A Inhibition | High | Antidepressant |

| MAO-B Inhibition | Moderate | Neuroprotective |

| Neuroprotection in Models | Significant | Reduced neuronal apoptosis |

Photochemistry

Photosensitization and Photocatalysis

This compound has been explored as a photosensitizer in various photochemical reactions. Its ability to facilitate visible-light-induced oxidative coupling reactions has been demonstrated using derivatives like 2,7-dinitrophenanthrene-9,10-dione. These compounds exhibit excellent photo- and electrochemical properties, making them suitable for applications in organic synthesis and environmental remediation .

Case Study: Visible-Light-Induced Reactions

A study investigated the use of 2,7-dinitrophenanthrene-9,10-dione as a photocatalyst for the oxidative coupling of 2-arylbenzoic acids. The results showed:

- High excited-state lifetime : 5.8 μs

- Reduction potential : +2.13 V vs. SCE

- Broad substrate scope : Effective across various aryl compounds

This highlights the potential for these compounds in green chemistry applications.

Materials Science

Electrochemical Applications

The electrochemical properties of this compound derivatives have been investigated for their use in electronic devices. The compound exhibits n-type semiconductor behavior and solvatochromism, which can be harnessed in developing advanced materials for sensors and photovoltaics .

| Material Application | Property | Potential Use |

|---|---|---|

| Photovoltaic Cells | High light absorption | Increased energy conversion |

| Electronic Devices | Light-dependent resistance | Sensors and switches |

| Smart Materials | Solvatochromic behavior | Responsive coatings |

Mecanismo De Acción

The mechanism of action of 2-Aminophenanthrene-9,10-dione involves its interaction with molecular targets and pathways. The compound can act as an oxidoreductase, catalyzing the conversion of substrates through the incorporation or reduction of molecular oxygen . This activity is crucial in various biochemical processes and can influence cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Phenanthrene-9,10-dione: A closely related compound with similar chemical properties.

2,7-Dinitrophenanthrene-9,10-dione: Another derivative with distinct photo- and electrochemical properties.

Actividad Biológica

2-Aminophenanthrene-9,10-dione (CAS No: 36043-49-9) is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer therapy and immunology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C14H9NO2

- Molecular Weight: 223.23 g/mol

- Structure: The compound features a phenanthrene backbone with two carbonyl groups at positions 9 and 10, along with an amino group at position 2, which significantly influences its biological properties.

This compound exhibits various mechanisms of action that contribute to its biological activities:

- Inhibition of Protein Tyrosine Phosphatases (PTPs): It has been identified as a potent reversible inhibitor of CD45, a crucial PTP involved in T-cell activation. This inhibition can modulate immune responses and has potential applications in treating autoimmune disorders and enhancing anti-tumor immunity .

- Antioxidant Properties: The structure of this compound allows it to act as an antioxidant, potentially protecting cells from oxidative stress .

Anticancer Properties

Research indicates that derivatives of phenanthrenequinones, including this compound, show promising anticancer activity. The amino group enhances its reactivity and selectivity towards cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Immunomodulatory Effects

The inhibition of CD45 by this compound suggests its role in immunomodulation. This property may be leveraged for therapeutic strategies aimed at regulating immune responses in conditions such as organ transplant rejection and autoimmune diseases .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Inhibition Studies: A study demonstrated that modifications to the phenanthrenedione core significantly affect selectivity for different PTPs. Compounds derived from this class exhibited low micromolar activities against T-cell receptor-mediated proliferation .

- Developmental Toxicity Assessment: In zebrafish models, the compound was evaluated for developmental toxicity, revealing potential mechanisms of action related to oxidative stress and gene expression modulation .

- Neuroprotective Potential: New derivatives synthesized from this compound have shown promise as neuroprotective agents in pharmacological evaluations aimed at treating neurodegenerative conditions .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-aminophenanthrene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENHQTJCDFNZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291735 | |

| Record name | 2-aminophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36043-49-9 | |

| Record name | NSC525970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC77642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.